ジメルカプロール

説明

A mercaptodicarboxylic acid used as an antidote to heavy metal poisoning because it forms strong chelates with them.

作用機序

Target of Action

Succimer, also known as meso-2,3-Dimercaptosuccinic acid, primarily targets heavy metals in the body . It has a high specificity for ions of lead, mercury, cadmium, and arsenic .

Mode of Action

Succimer acts as a heavy metal chelator . It binds with high specificity to ions of lead in the blood to form a water-soluble complex . This complex is subsequently excreted by the kidneys . Succimer can also chelate mercury, cadmium, and arsenic in this manner .

Biochemical Pathways

The biochemical pathways affected by Succimer primarily involve the detoxification and excretion of heavy metals. By forming water-soluble complexes with heavy metals, Succimer facilitates their removal from the body, thereby reducing the toxic effects of these metals .

Pharmacokinetics

Succimer is orally active and is rapidly but variably absorbed . It forms water-soluble chelates and, consequently, increases the urinary excretion of lead . Chemical analysis of succimer and its metabolites (primarily mixed disulfides of L-cysteine) in the urine showed that succimer was rapidly and extensively metabolized .

Result of Action

The primary result of Succimer’s action is the reduction of heavy metal toxicity in the body. By binding to heavy metals and facilitating their excretion, Succimer helps to decrease the concentration of these toxic substances in the body . This can help to alleviate the symptoms of heavy metal poisoning and prevent further damage to the body’s tissues and organs .

科学的研究の応用

重金属のキレート化

ジメルカプロールは、汚染された水溶液から亜鉛 (Zn)、カドミウム (Cd)、鉛 (Pb) などの有毒重金属をキレート化するために広く使用されています。 これは、Mg/Ti/Auマイクロモーターに単層を形成し、キレート化プロセスを強化します .

単層保護クラスターの合成

これは、単層保護金クラスターの合成における還元剤および安定化剤として作用します。 これらのクラスターは、さまざまなナノテクノロジーアプリケーションで大きな可能性を秘めています .

薬物送達システム

ジメルカプロールは、オレイルアミンでコーティングされたFe3O4ナノ粒子の末端カルボキシル化に使用されており、その後、標的化されたクルクミン薬物送達システムを開発するために使用されます .

磁性酸化鉄ナノ粒子

この化合物は、磁性酸化鉄ナノ粒子(IONP)の機能化に適用され、さまざまな革新的な用途のために磁気特性と触媒活性を活用しています .

放射線薬学

放射線薬学では、ジメルカプロールは、さまざまな金属イオンと安定な錯体を形成し、診断画像および治療に使用される放射性医薬品の調製に不可欠です .

重金属中毒の治療

その金属キレート化特性により、ジメルカプロールは重金属中毒の治療にも使用され、体から過剰または有毒な金属を除去するのに役立ちます .

ナノ粒子調製

ジメルカプロールで機能化したナノ粒子は、薬物送達システムおよびハイパーサーミア治療用の加熱剤として、潜在的な用途を持っています .

生化学分析

Biochemical Properties

Succimer interacts with heavy metals in the body, forming strong chelates with them . This interaction is highly specific, particularly with ions of lead, mercury, cadmium, and arsenic . The nature of these interactions involves the binding of Succimer to these heavy metal ions, forming a water-soluble complex that can be excreted by the kidneys .

Cellular Effects

Succimer has a significant impact on various types of cells and cellular processes. Its primary function is to increase the urinary excretion of heavy metals, thereby reducing their concentration in the body . This can influence cell function by reducing the toxic effects of these heavy metals on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Succimer involves its role as a heavy metal chelator. It binds with high specificity to ions of lead in the blood, forming a water-soluble complex that is subsequently excreted by the kidneys . Similarly, Succimer can chelate mercury, cadmium, and arsenic in the same manner .

Temporal Effects in Laboratory Settings

The effects of Succimer can change over time in laboratory settings. For instance, it has been shown that Succimer treatment can produce lasting cognitive benefits if chelation sufficiently reduces brain lead levels .

Dosage Effects in Animal Models

In animal models, the effects of Succimer can vary with different dosages. For instance, studies have shown that doses of 2300 mg/kg in rats and 2400 mg/kg in mice produced ataxia, convulsions, labored respiration, and frequently death . No case of overdosage has been reported in humans .

Metabolic Pathways

Succimer is rapidly and extensively metabolized in the body, primarily to mixed disulfides of L-cysteine . This metabolic process occurs in the urine, where chemical analysis has shown that Succimer and its metabolites are rapidly and extensively metabolized .

Transport and Distribution

Succimer is primarily distributed extracellularly . After oral administration, absorption of Succimer is rapid but variable . It is then distributed throughout the body, where it binds to heavy metal ions and forms water-soluble chelates .

特性

IUPAC Name |

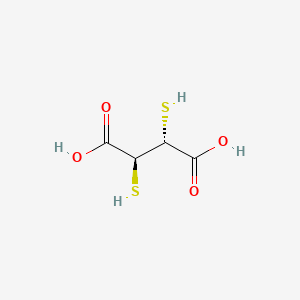

2,3-bis(sulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRVOBWPAIOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-55-2 (Parent) | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10859324 | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-14-6, 304-55-2 | |

| Record name | Dimercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaptosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimercaptosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 °C | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does succimer interact with lead in the body?

A1: Succimer exerts its chelating action by forming stable, water-soluble complexes with lead. [] This interaction occurs primarily via the coordination of one sulfur atom and one oxygen atom of the succimer molecule with a lead ion. []

Q2: How does succimer affect the distribution of lead within the body?

A2: Succimer facilitates the redistribution of lead from various tissues, including the blood, to the kidneys for excretion. [] Research in juvenile monkeys demonstrated that oral succimer significantly increased the urinary excretion of endogenous lead while decreasing fecal excretion. []

Q3: Does succimer effectively reduce lead levels in the brain?

A3: Research findings on the efficacy of succimer in reducing brain lead levels are mixed. While some studies in rodent models suggest that succimer can reduce brain lead levels, albeit to a lesser extent than blood lead levels, [, ] research in primates indicates that succimer may not significantly reduce brain lead beyond the reduction achieved by the cessation of lead exposure alone. []

Q4: What is the molecular formula and weight of succimer?

A4: The molecular formula of succimer is C4H6O4S2, and its molecular weight is 182.22 g/mol.

Q5: Is there spectroscopic data available for succimer?

A5: Several analytical techniques have been employed to characterize and quantify succimer. These include:* High-performance liquid chromatography (HPLC) coupled with fluorescence detection. [, , ]* Gas chromatography. []* Mass spectrometry (usually coupled with inductively coupled plasma for measuring metal concentrations). [, , ]

Q6: Does succimer exhibit any notable material compatibility issues?

A6: One documented concern is the adsorption of technetium-99m (99mTc)-labeled succimer to plastic syringes, potentially leading to inaccurate dosing. [, , ] This adsorption varies significantly depending on the syringe brand and preparation technique. []

Q7: How is succimer absorbed and distributed in the body?

A7: Succimer is administered orally and has relatively good absorption from the gastrointestinal tract. [, , ] It exhibits an extracellular distribution pattern, which contributes to its lower toxicity profile compared to other dithiol chelating agents. []

Q8: What is the primary route of succimer elimination?

A8: Succimer is primarily eliminated through the kidneys, with a significant portion of the administered dose excreted in the urine as unaltered succimer and its metabolites. [, , ] In humans, a significant portion of succimer is biotransformed into a mixed disulfide with cysteine before excretion. []

Q9: Has succimer been tested in clinical trials for lead poisoning?

A9: Yes, several clinical trials have evaluated the safety and efficacy of succimer for treating lead poisoning in children. [, , , , ] Results indicate that succimer effectively lowers blood lead levels but may not translate to significant improvements in cognitive or behavioral outcomes in children with moderate blood lead levels. [, , ]

Q10: Has succimer shown efficacy in treating other metal poisonings?

A10: While primarily studied for lead poisoning, case reports suggest that succimer might be a viable treatment option for other heavy metal poisonings, such as copper sulfate poisoning, especially in settings where other chelating agents are unavailable. [, ]

Q11: What are the common side effects of succimer therapy?

A11: Commonly reported side effects associated with succimer treatment are generally mild and include gastrointestinal symptoms like nausea, vomiting, diarrhea, and appetite loss. [] These effects may be linked to the drug's unpleasant mercaptan odor. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)